
4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole (CMCPT) is a synthetic compound that has a range of potential applications in scientific research, including in biochemical and physiological studies. It is a small molecule, consisting of a pyrazole ring with a chlorine, cyclopropylmethyl, and thiophen-3-yl substituent. CMCPT has been studied extensively in recent years, with a number of studies focusing on its synthesis, mechanism of action, and its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization : A related compound, 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, was synthesized and structurally characterized. This study demonstrated the ability to create complex molecules with specific structural properties, which is vital in the development of new pharmaceuticals and materials (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Reaction with Hydrazines : In another study, Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to form pyrazoles, highlighting the compound's reactivity which is a critical factor in synthesizing novel organic compounds (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Antimicrobial and Anticancer Agents : A study on novel pyrazole derivatives, including compounds similar to 4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole, demonstrated potential as antimicrobial and anticancer agents. This suggests the utility of such compounds in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Activity : A study on pyrazoline derivatives found that some compounds exhibited significant antioxidant activity, which is relevant for developing treatments for oxidative stress-related diseases (Lavanya, Padmavathi, & Padmaja, 2014).
Fluorescence Properties : Pyrazoline derivatives were studied for their fluorescence properties, which are important in developing fluorescent probes and materials for various scientific applications (Ibrahim, Al‐Refai, Ayub, & Ali, 2016).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c13-5-11-7-15(6-9-1-2-9)14-12(11)10-3-4-16-8-10/h3-4,7-9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJXMNUGJNUDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



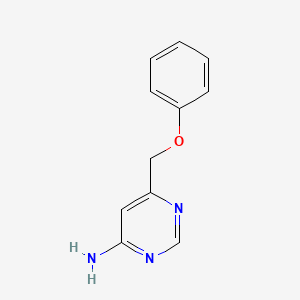
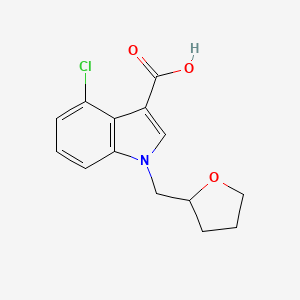
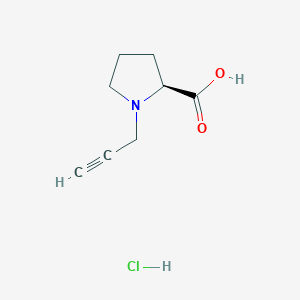
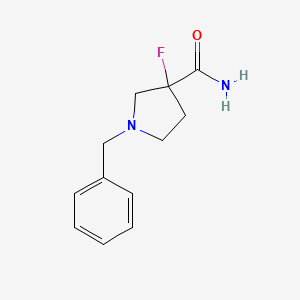

![6-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1482694.png)

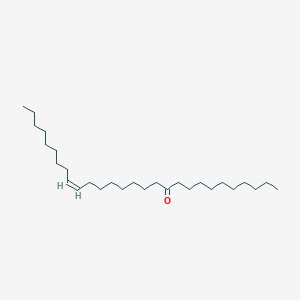


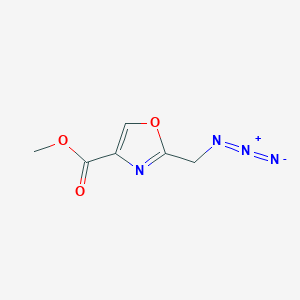

![5-Ethyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B1482703.png)
![2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B1482704.png)